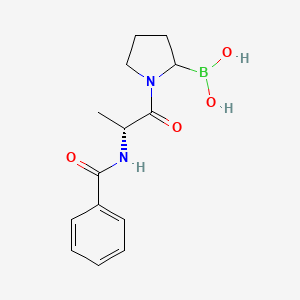

(1-((R)-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid

Description

(1-((R)-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is a boronic acid-containing small molecule designed for targeting fibroblast activation protein (FAP), a protease overexpressed in tumor-associated fibroblasts. Its structure integrates a chiral pyrrolidin-2-yl boronic acid scaffold with an (R)-configured benzamidopropanoyl substituent, enabling selective FAP binding . The boronic acid moiety facilitates covalent interactions with FAP’s catalytic serine residue, enhancing inhibitory potency. Preclinical studies highlight its utility as a precursor for radiopharmaceuticals, particularly when labeled with gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging of FAP-positive cancers .

Properties

CAS No. |

915284-98-9 |

|---|---|

Molecular Formula |

C14H19BN2O4 |

Molecular Weight |

290.12 g/mol |

IUPAC Name |

[1-[(2R)-2-benzamidopropanoyl]pyrrolidin-2-yl]boronic acid |

InChI |

InChI=1S/C14H19BN2O4/c1-10(16-13(18)11-6-3-2-4-7-11)14(19)17-9-5-8-12(17)15(20)21/h2-4,6-7,10,12,20-21H,5,8-9H2,1H3,(H,16,18)/t10-,12?/m1/s1 |

InChI Key |

JBEIDHHJQWKELT-RWANSRKNSA-N |

Isomeric SMILES |

B(C1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=CC=C2)(O)O |

Canonical SMILES |

B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Lithium-Mediated Deprotonation and Boronylation

The foundational step involves generating the pyrrolidin-2-ylboronic acid core. A method adapted from CN108047257B utilizes N-BOC-pyrrolidine as the starting material. Key steps include:

-

Deprotonation : At −78°C, sec-butyl lithium (1.3–1.6 equiv) deprotonates N-BOC-pyrrolidine in tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

-

Boronylation : Addition of chloro- or bromo-bis(diisopropylamino)borane (1–1.3 equiv) forms a boronated intermediate.

-

Quenching and Workup : Saturated NH₄Cl quenches the reaction, followed by organic layer evaporation.

-

Chiral Resolution : Mandelic acid (0.48–0.55 equiv) in ethyl acetate enables diastereomeric salt formation, yielding enantiopure R- or S-N-BOC-pyrrolidine-2-boronic acid after hydrolysis.

Optimization Insights :

-

Solvent choice (THF vs. 2-MeTHF) impacts yield due to varying reaction temperatures (−78°C vs. −40°C).

-

Excess sec-butyl lithium (1.5 equiv) improves deprotonation efficiency.

Introduction of the (R)-2-Benzamidopropanoyl Side Chain

Amide Coupling Strategies

The benzamidopropanoyl moiety is introduced via peptide coupling. Drawing from PMC10303363, which describes analogous couplings for FAP-targeted ligands:

-

Activation of (R)-2-Benzamidopropanoic Acid : The carboxylic acid is activated using HOBt/EDC or converted to an acid chloride.

-

Coupling to Pyrrolidin-2-ylboronic Acid : The activated species reacts with the free amine of deprotected pyrrolidin-2-ylboronic acid (after BOC removal) in dichloromethane (DCM) or DMF, yielding the target compound.

Critical Considerations :

-

Boronic Acid Stability : Mild conditions (0–25°C, neutral pH) prevent boronic acid degradation.

-

Chiral Integrity : The (R)-configuration is preserved using enantiopure (R)-2-benzamidopropanoic acid.

Chiral Resolution and Enantiomeric Control

Diastereomeric Salt Formation

The method in CN108047257B resolves enantiomers using mandelic acid , forming diastereomeric salts with distinct solubilities. Hydrolysis with HCl/EtOH (reflux, 2 h) yields >98% enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

Key Observations :

-

Lithium-mediated routes offer higher enantiopurity but require low-temperature conditions.

-

Transition metal-catalyzed methods (Pd, Ir) provide modularity but face challenges in boronic acid stability.

Analytical Characterization and Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can lead to the development of new analgesics and anti-inflammatory drugs. For instance, derivatives of boronic acids have been shown to enhance the efficacy of certain therapeutic agents by improving their pharmacokinetic properties.

Case Study:

A study demonstrated that modifications of boronic acids can yield compounds with enhanced activity against pain pathways, potentially leading to new treatments for chronic pain conditions. The ability to fine-tune the molecular structure allows researchers to optimize drug candidates effectively .

Chemical Synthesis

Building Block for Complex Molecules:

this compound is utilized as a versatile building block in organic synthesis. It facilitates the formation of complex molecules through cross-coupling reactions, particularly Suzuki coupling reactions, which are pivotal in constructing carbon-carbon bonds.

Data Table: Applications in Organic Synthesis

| Reaction Type | Role of Boronic Acid | Example Compounds |

|---|---|---|

| Suzuki Coupling | Forms carbon-carbon bonds with aryl halides | Various aryl-boronic acid derivatives |

| Cross-Coupling | Enables formation of complex organic frameworks | Pharmaceuticals, agrochemicals |

| Functional Group Modification | Modifies existing compounds for enhanced properties | Drug candidates with improved solubility |

Neuroscience Research

Investigating Pain Mechanisms:

Research involving this compound has focused on its potential neuroprotective effects and its role in pain mechanisms. Studies have indicated that derivatives can modulate neurotransmitter systems, providing insights into chronic pain management.

Case Study:

In a preclinical study, this compound was tested for its effects on neuronal cell viability under stress conditions. The results showed a significant reduction in apoptosis rates, suggesting potential applications in neurodegenerative disease therapies .

Material Science

Incorporation into Polymers:

The unique properties of this compound allow it to be integrated into polymer matrices. This incorporation enhances the mechanical properties and thermal stability of materials used in various industrial applications.

Application Example:

Polymers modified with boronic acids have been shown to exhibit improved resistance to thermal degradation and mechanical stress, making them suitable for advanced material applications such as coatings and composites .

Anticancer Activity

Potential as an Anticancer Agent:

Research has highlighted the anticancer potential of this compound and its derivatives. Studies indicate that it may inhibit specific cancer cell lines by interfering with DNA repair mechanisms.

Case Study:

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, comparable to established anticancer drugs like veliparib, which targets PARP enzymes involved in DNA repair.

Mechanism of Action

The mechanism of action of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

((R)-1-((6-Hydrazinylnicotinoyl)-D-alanyl)pyrrolidin-2-yl)boronic Acid (HYNIC-IFAP)

A patented analogue, HYNIC-IFAP, replaces the benzamidopropanoyl group with a 6-hydrazinylnicotinoyl-D-alanyl moiety. This modification introduces a hydrazinonicotinamide (HYNIC) chelator, enabling technetium-99m (⁹⁹mTc) labeling for single-photon emission computed tomography (SPECT) imaging .

Key Differences

- Chelator Compatibility: The original compound uses a Ga³⁺-compatible scaffold, while HYNIC-IFAP employs HYNIC for ⁹⁹mTc labeling, broadening its utility to SPECT-based diagnostics .

- Synthetic Complexity: HYNIC-IFAP’s D-alanyl and nicotinoyl groups require additional coupling steps, increasing synthesis time by ~20% compared to the simpler benzamido derivative .

Binding Affinity and Selectivity

HYNIC-IFAP’s IC₅₀ remains undisclosed in public records, but its structural similarity suggests comparable FAP inhibition .

Diagnostic Performance

Research Findings and Implications

- Advantages of this compound: Superior compatibility with ⁶⁸Ga enables high-contrast PET imaging, critical for detecting micrometastases. Its benzamido group may also improve pharmacokinetics over HYNIC-based analogues .

Biological Activity

(1-((R)-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.10 g/mol. Its structure includes a boronic acid functional group, which is crucial for its biological activity, particularly in the inhibition of proteasomes and other enzymes.

Boronic acids are known to interact with diol-containing compounds, which is fundamental in their biological activity. The specific mechanism of action for this compound involves:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of serine proteases and cysteine proteases, which are vital in various physiological processes.

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Data

Research has demonstrated the following biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine and cysteine proteases | |

| Antitumor Effects | Induces apoptosis in cancer cell lines | |

| Cytotoxicity | Exhibits selective cytotoxicity against tumors |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cancer Cell Lines : A study investigated the effects of this boronic acid on various cancer cell lines, including breast and prostate cancer. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

- Protease Inhibition Assay : In vitro assays demonstrated that this compound effectively inhibited the activity of specific proteases involved in tumor progression, highlighting its therapeutic potential in cancer treatment.

- Synergistic Effects : Research also indicated that when combined with traditional chemotherapeutics, this compound could enhance the efficacy of treatment regimens by targeting multiple pathways involved in tumor growth.

Q & A

Q. What are the key synthetic pathways for (1-((R)-2-benzamidopropanoyl)pyrrolidin-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or organometallic borylation. For example, the pyrrolidine ring is functionalized via peptide coupling of (R)-2-benzamidopropanoic acid, followed by boronic acid introduction using bis(pinacolato)diboron under inert conditions. Yield optimization requires strict control of temperature (e.g., 80–100°C for coupling steps) and solvent polarity (e.g., THF or DMF). Purification via flash chromatography or recrystallization is critical to remove boroxine byproducts, which form due to boronic acid dehydration .

Q. How is this compound characterized structurally and analytically in academic research?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and B NMR confirm boronic acid presence (e.g., B signal at ~30 ppm) and stereochemical integrity of the (R)-configuration .

- X-ray Crystallography : Resolves spatial arrangement of the pyrrolidine-boronic acid motif, critical for understanding enzyme-binding interactions .

- HPLC-MS : Validates purity (>95%) and monitors hydrolytic stability in aqueous buffers (e.g., pH 7.4 PBS) .

Advanced Research Questions

Q. What mechanistic insights explain its role as a serine protease inhibitor, and how does its structure enhance selectivity?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., in proteasomes or thrombin), mimicking the tetrahedral transition state. The (R)-configured benzamidopropanoyl group provides steric complementarity to hydrophobic enzyme pockets, reducing off-target effects. Competitive inhibition assays (IC < 100 nM) and molecular docking (e.g., using AutoDock Vina) validate this mechanism. Structural analogs lacking the pyrrolidine ring show 10-fold lower potency, highlighting its role in rigidifying the binding pose .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data across studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variability in buffer pH (boronic acid reactivity is pH-sensitive) or substrate concentrations. Standardize using Tris-HCl (pH 8.0) and pre-incubate enzyme-compound mixtures for 30 min .

- Compound Stability : Hydrolysis of the boronic acid to borate under aqueous conditions. Monitor via B NMR or LC-MS and use fresh DMSO stock solutions .

- Enzyme Isoforms : Test against purified isoforms (e.g., chymotrypsin-like vs. caspase-like proteasome subunits) to isolate target specificity .

Q. What computational strategies are effective for predicting its interactions with non-proteasomal targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to diol-containing targets (e.g., bacterial β-lactamases) using AMBER or GROMACS. Focus on hydrogen bonding between boronic acid and catalytic residues (e.g., Lys73 in TEM-1 β-lactamase) .

- QSAR Modeling : Train models using inhibitory data against serine hydrolases; descriptors include LogP (hydrophobicity), polar surface area, and boron electronegativity .

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?

- Methodological Answer :

- Catalyst Screening : Use Pd(PPh) or XPhos Pd G3 for electron-deficient aryl halides. Lower catalyst loading (1 mol%) reduces cost without compromising yield .

- Solvent Selection : Mixed solvents (e.g., DME/HO) improve solubility of hydrophobic substrates. Microwave-assisted synthesis (100°C, 10 min) enhances efficiency .

- Workflow : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via automated flash chromatography .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified pyrrolidine or benzamide groups?

- Methodological Answer :

- Pyrrolidine Modifications : N-methylation increases metabolic stability but reduces potency (IC increases by 3–5×). Cyclopropane-fused pyrrolidine analogs show improved blood-brain barrier penetration .

- Benzamide Replacements : Trifluoromethylbenzamide enhances proteasome affinity (K = 2.1 nM vs. 8.7 nM for parent compound) due to hydrophobic interactions. Conversely, nitro groups introduce redox instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.